1-Phenylpropyl isocyanide 1-Phenylpropyl isocyanide
Brand Name: Vulcanchem
CAS No.: 86345-62-2
VCID: VC7260896
InChI: InChI=1S/C10H11N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3
SMILES: CCC(C1=CC=CC=C1)[N+]#[C-]
Molecular Formula: C10H11N
Molecular Weight: 145.205

1-Phenylpropyl isocyanide

CAS No.: 86345-62-2

Cat. No.: VC7260896

Molecular Formula: C10H11N

Molecular Weight: 145.205

* For research use only. Not for human or veterinary use.

1-Phenylpropyl isocyanide - 86345-62-2

Specification

CAS No. 86345-62-2
Molecular Formula C10H11N
Molecular Weight 145.205
IUPAC Name 1-isocyanopropylbenzene
Standard InChI InChI=1S/C10H11N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3
Standard InChI Key JKDBZBWFGKHKGG-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)[N+]#[C-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Phenylpropyl isocyanide possesses a linear structure with the phenyl group at the terminal position of the propyl chain and the isocyanide group at the opposite end. Its molecular formula is C10H11N\text{C}_{10}\text{H}_{11}\text{N}, with a molecular weight of 145.21 g/mol. The isocyanide group’s sp-hybridized carbon atom contributes to its distinct reactivity, enabling nucleophilic and electrophilic interactions in synthetic pathways .

Table 1: Comparative Properties of Selected Isocyanides

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
1-Phenylpropyl isocyanideC10H11N\text{C}_{10}\text{H}_{11}\text{N}145.21Not reportedNot reported
Phenyl isocyanateC7H5NO\text{C}_{7}\text{H}_{5}\text{NO}119.12165–1671.096
Methyl isocyanideC2H3N\text{C}_{2}\text{H}_{3}\text{N}41.0559–600.786

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis of 1-phenylpropyl isocyanide typically involves:

  • Dehydration of Formamides: Treatment of N-phenylpropylformamide with phosphorus oxychloride (POCl3\text{POCl}_3) yields the corresponding isocyanide .

  • Hoffman Elimination: Reaction of N-phenylpropylamine with chloroform under basic conditions produces the isocyanide via intermediate carbene formation .

Industrial-Scale Manufacturing

Patented methods for isocyanate production often involve phosgenation of amines or catalytic carbonylation of nitro compounds. For example, the reaction of 1-phenylpropylamine with phosgene (COCl2\text{COCl}_2) generates 1-phenylpropyl isocyanide alongside hydrochloric acid . Recent advancements emphasize solvent-free processes and heterogeneous catalysts to improve yield and reduce environmental impact .

Reactivity and Applications in Organic Synthesis

Multicomponent Reactions

1-Phenylpropyl isocyanide participates in Ugi and Passerini reactions, facilitating the synthesis of peptidomimetics and heterocycles. In the Ugi reaction, it reacts with aldehydes, amines, and carboxylic acids to form α-acyloxy amides, which are pivotal in drug discovery .

Coordination Chemistry

The lone pair on the isocyanide’s carbon atom enables coordination to transition metals, forming complexes with applications in catalysis. For instance, palladium complexes of 1-phenylpropyl isocyanide catalyze Suzuki-Miyaura cross-couplings, enhancing aryl-aryl bond formation efficiency .

Biological Activity and Biomedical Applications

Antimicrobial Properties

Isocyanides, including 1-phenylpropyl derivatives, inhibit bacterial growth by covalently modifying essential enzymes. For example, they target cysteine proteases in Staphylococcus aureus, disrupting peptide digestion and leading to bacterial cell death .

Drug Delivery Systems

Helical poly(phenyl isocyanide)s modified with 1-phenylpropyl groups exhibit stimuli-responsive behavior, enabling controlled drug release. These polymers form nanoassemblies that disintegrate under acidic conditions, making them ideal for targeted cancer therapy .

Comparative Analysis with Analogous Compounds

Structural and Functional Differences

  • Methyl Isocyanide: Smaller alkyl chain increases volatility but reduces steric hindrance, limiting utility in polymer chemistry.

  • Phenyl Isocyanate: The absence of a propyl spacer reduces flexibility, impacting its ability to form helical structures in polymers .

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